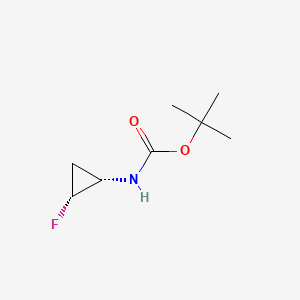
tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a fluorocyclopropyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate typically involves the reaction of a fluorocyclopropylamine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl ring can interact with active sites of enzymes, leading to inhibition or modification of enzyme activity. The carbamate moiety can also participate in covalent bonding with target proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-Butyl ((1S,2R)-2-fluorocyclopropyl)carbamate include:
- tert-Butyl carbamate
- tert-Butyl ((1S,2R)-2-chlorocyclopropyl)carbamate
- tert-Butyl ((1S,2R)-2-bromocyclopropyl)carbamate
Uniqueness
The uniqueness of this compound lies in the presence of the fluorine atom in the cyclopropyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its chloro- and bromo-substituted counterparts.
Eigenschaften
Molekularformel |
C8H14FNO2 |
|---|---|
Molekulargewicht |
175.20 g/mol |
IUPAC-Name |
tert-butyl N-[(1S,2R)-2-fluorocyclopropyl]carbamate |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m1/s1 |
InChI-Schlüssel |
VWSDKMQGCVVQBV-RITPCOANSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H]1F |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















